1-Acetylazetidine-3-carbohydrazide
Description
Properties
Molecular Formula |
C6H11N3O2 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1-acetylazetidine-3-carbohydrazide |
InChI |
InChI=1S/C6H11N3O2/c1-4(10)9-2-5(3-9)6(11)8-7/h5H,2-3,7H2,1H3,(H,8,11) |
InChI Key |
ZPRXGPZZRZFXDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylazetidine-3-carbohydrazide can be synthesized through several synthetic routes. One common method involves the reaction of 1-acetylazetidine-3-carbonitrile with hydrazine hydrate under specific conditions. The reaction typically requires heating the mixture in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the carbohydrazide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: 1-Acetylazetidine-3-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or amides.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted azetidines.
Scientific Research Applications
1-Acetylazetidine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition or activation.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-Acetylazetidine-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The table below highlights key structural and functional differences between 1-acetylazetidine-3-carbohydrazide and related carbohydrazide derivatives:
*Calculated based on structural formula.
- Azetidine vs. Adamantane : The azetidine core confers higher ring strain and polarity compared to the bulky, lipophilic adamantane group, which may influence membrane permeability and metabolic stability .
- Substituent Effects : The acetyl group in this compound contrasts with methoxybenzylidene or pyridinyl moieties in other derivatives, which are associated with antioxidant or receptor-binding properties .
Q & A
Q. What are the standard synthetic protocols for 1-acetylazetidine-3-carbohydrazide, and how can reaction conditions be optimized for reproducibility?
The synthesis typically involves multi-step reactions starting from azetidine derivatives. A common approach includes:
- Condensation of azetidine-3-carboxylic acid with acetylating agents (e.g., acetic anhydride) under controlled temperature (40–60°C) .
- Subsequent hydrazide formation via reaction with hydrazine hydrate, requiring reflux in ethanol for 6–12 hours . Key parameters for optimization include solvent polarity (e.g., ethanol vs. DMF), reaction time, and stoichiometric ratios of reagents. Yield improvements (>70%) are achievable by monitoring intermediates via TLC or HPLC .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Essential characterization methods:
- Nuclear Magnetic Resonance (NMR): and NMR to confirm acetyl and hydrazide functional groups (e.g., acetyl CH at ~2.1 ppm, hydrazide NH at ~9–10 ppm) .
- Mass Spectrometry (ESI-MS): To verify molecular ion peaks and fragmentation patterns .
- Elemental Analysis: Confirming C, H, N composition within ±0.3% of theoretical values .
Q. How can researchers assess the chemical stability of this compound under varying storage conditions?
Stability studies should include:
- Thermogravimetric Analysis (TGA): To determine decomposition temperatures .
- Hygroscopicity Tests: Exposure to humidity (30–80% RH) with periodic HPLC analysis to detect hydrolysis byproducts .
- Photostability: UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding interactions of this compound with biological targets?
- Molecular Docking: Use AutoDock Vina to model ligand-receptor interactions, leveraging its improved scoring function and multithreading capabilities for rapid screening .
- Molecular Dynamics (MD) Simulations: Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to identify critical hydrogen bonds and hydrophobic interactions .
- Free Energy Perturbation (FEP): Quantify binding affinity changes due to structural modifications .
Q. How can contradictory data in spectroscopic characterization (e.g., ambiguous NMR peaks) be resolved?
- 2D NMR Techniques: Utilize HSQC and HMBC to assign overlapping signals and confirm connectivity .
- X-ray Crystallography: Resolve structural ambiguities by obtaining single-crystal data (SHELX suite for refinement) .
- Comparative Analysis: Cross-validate with synthetic intermediates or analogs to isolate spectral contributions .
Q. What experimental designs are recommended for evaluating the pharmacological activity of this compound derivatives?
- In Vitro Assays:
- Dose-response studies (0.1–100 µM) against target enzymes (e.g., kinases) with positive/negative controls .
- Cytotoxicity profiling using MTT assays on normal cell lines (e.g., HEK293) to establish selectivity .
- In Vivo Models:
- Pharmacokinetic studies in rodents to assess bioavailability and metabolism .
- Use sham-operated animals as controls to minimize confounding variables .
Q. How can reaction pathways for this compound derivatives be optimized to minimize side products?
- Taguchi Method: Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions .
- Flow Chemistry: Implement continuous-flow reactors to enhance mixing and heat transfer, reducing byproduct formation .
- Green Chemistry Principles: Substitute toxic solvents (e.g., DCM) with ionic liquids or water-miscible alternatives .
Methodological Considerations
Q. What strategies ensure reproducibility in multi-step syntheses of this compound analogs?
- Detailed Reaction Logs: Record exact timings, solvent batches, and equipment calibration data .
- Intermediate Characterization: Validate purity at each step via melting point, HPLC, or NMR .
- Collaborative Validation: Cross-check protocols with independent labs to identify overlooked variables .
Q. How should researchers approach scaling up laboratory-scale syntheses without compromising yield?
- Kinetic Studies: Identify rate-limiting steps using in situ FTIR or ReactIR .
- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., Raman spectroscopy) during pilot-scale reactions .
- Safety Protocols: Assess exothermic risks via DSC and design containment strategies for hazardous intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
